molecular formula C6H7NO B2852405 1-Isocyanatocyclopent-1-ene CAS No. 92525-50-3

1-Isocyanatocyclopent-1-ene

Cat. No.: B2852405
CAS No.: 92525-50-3
M. Wt: 109.128
InChI Key: HFMLPDMBRIECDB-UHFFFAOYSA-N
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Description

1-Isocyanatocyclopent-1-ene is an organic compound with the molecular formula C6H7NO It is characterized by a cyclopentene ring with an isocyanate functional group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanatocyclopent-1-ene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with phosgene in the presence of a base to form the corresponding isocyanate. The reaction typically requires an inert atmosphere and anhydrous conditions to prevent the hydrolysis of the isocyanate group.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanatocyclopent-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas and carbamates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Cyclopentene oxides.

    Reduction: Cyclopentylamine derivatives.

    Substitution: Ureas and carbamates.

Scientific Research Applications

1-Isocyanatocyclopent-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-isocyanatocyclopent-1-ene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Cyclopentane: A saturated hydrocarbon with a similar ring structure but lacking the isocyanate group.

    Cyclopentene: An unsaturated hydrocarbon with a double bond in the ring, similar to 1-isocyanatocyclopent-1-ene but without the isocyanate group.

    Cyclopentanone: A ketone derivative of cyclopentane, differing in the functional group attached to the ring.

Uniqueness: this compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

1-isocyanatocyclopentene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-5-7-6-3-1-2-4-6/h3H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMLPDMBRIECDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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